Taste Threshold and Character: Roasted-Coffee Note Requires a 3-Fold Lower Concentration Compared to a Core Sulfur Ester Analog
The target compound exhibits a roasted, nutty, coffee taste at 10 ppm [1], whereas ethyl 3-(methylthio)propionate displays a sulfuraceous, onion-garlic, fruity, and ripe character at 30 ppm . The 3-fold lower effective concentration for the target compound's dominant note indicates higher flavor potency for the roasted-coffee direction, which is critical when formulating heat-processed savory or coffee-flavored products where dosing economy and flavor fidelity compete.
| Evidence Dimension | Taste threshold / character |
|---|---|
| Target Compound Data | 10 ppm: roasted, nutty, coffee taste |
| Comparator Or Baseline | Ethyl 3-(methylthio)propionate (CAS 13327-56-5): 30 ppm: sulfuraceous, onion-garlic, fruity, pulpy, tomato |
| Quantified Difference | 3-fold lower concentration for roasted-coffee note perception vs comparator's primary onion-garlic-fruity note |
| Conditions | Taste evaluation in standard food-flavor dilution matrices (literature-collected sensory data, specific matrix not fully cross-normalized) |
Why This Matters
A procurement switch to ethyl 3-(methylthio)propionate would require a 3-fold higher dosage to achieve any roasted perception, while simultaneously introducing an unintended onion-fruity character that alters the product's flavor signature.
- [1] ContaminantDB: ETHYL 3-(FURFURYLTHIO) PROPIONATE, 2016. Available at: https://contaminantdb.ca/contaminants/ETHYL%203-(FURFURYLTHIO)%20PROPIONATE View Source
